Product packaging for 5-Bromo-N1-methylbenzene-1,2-diamine(Cat. No.:CAS No. 337915-79-4)

5-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1280913
CAS No.: 337915-79-4
M. Wt: 201.06 g/mol
InChI Key: WQNHSCZQLLEPOM-UHFFFAOYSA-N
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Description

5-Bromo-N1-methylbenzene-1,2-diamine (CAS 337915-79-4) is an aromatic organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research, where its bromine and amine functional groups allow for further functionalization to create more complex structures . It is particularly valuable in metal-catalyzed cross-coupling reactions and as a precursor for the synthesis of specialized chemical entities . This product is classified with the signal word "Warning" and carries the hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Researchers should handle with appropriate precautions, including wearing protective equipment and following standard laboratory safety protocols. The recommended storage condition is in a dark place, under an inert atmosphere, and at room temperature . This compound is provided strictly for research use and is not intended for diagnostic or human use. Please note that this item may be temporarily out of stock; contact us for current availability and lead times .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B1280913 5-Bromo-N1-methylbenzene-1,2-diamine CAS No. 337915-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHSCZQLLEPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480070
Record name 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337915-79-4
Record name 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-N-methylbenzene-1,2-diamine
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Advanced Synthetic Methodologies and Strategies

Direct and Indirect Bromination Approaches for Benzene-1,2-diamines

The introduction of a bromine atom onto the benzene-1,2-diamine core is a key step that can be achieved through various electrophilic aromatic substitution reactions. The challenge lies in controlling the position of bromination due to the high activation of the aromatic ring by the two amino groups.

Electrophilic Aromatic Substitution for Bromination of Anilines and Amines

Aniline (B41778) and its derivatives are highly reactive towards electrophilic aromatic substitution. The amino group (–NH2) is a powerful activating group and is ortho-, para-directing, meaning it directs incoming electrophiles to the positions ortho and para to itself. byjus.comncert.nic.in In benzene-1,2-diamines, the presence of two activating amino groups exacerbates this reactivity, often leading to poly-substitution. For instance, the reaction of aniline with bromine water at room temperature readily produces a white precipitate of 2,4,6-tribromoaniline. byjus.comvedantu.com

To achieve mono-substitution and control the regioselectivity, the activating effect of the amino groups must be modulated. A common strategy is to protect one or both amino groups, typically through acetylation with acetic anhydride (B1165640). ncert.nic.inyoutube.com The resulting acetamido group (–NHCOCH3) is still an ortho-, para-director but is significantly less activating than the amino group. This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making them less available for donation to the benzene (B151609) ring. byjus.comncert.nic.in After the desired bromination step, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group. youtube.com

Utilization of Specific Brominating Agents in Regioselective Synthesis

The choice of brominating agent and reaction conditions is crucial for achieving regioselectivity. While bromine water is highly reactive, using bromine in a less polar solvent like acetic acid can offer better control. youtube.com Furthermore, specialized N-bromo reagents have been developed for more selective bromination. One such class of reagents is N-halosulfonamides. For example, N,N′-dibromo-N,N′-1,2-ethylene bis(p-toluenesulfonamide) has been used for the regioselective bromination of activated aromatic compounds, often yielding the para-bromo isomer as the major product. researchgate.net The use of such bulky or less reactive brominating agents can favor substitution at sterically less hindered positions and improve the yield of the desired isomer.

Table 1: Comparison of Bromination Strategies for Anilines
StrategyReagent(s)Typical OutcomeControlling Factor
Direct BrominationBromine Water (Br₂)Poly-substitution (e.g., 2,4,6-tribromoaniline) byjus.comncert.nic.inHigh reactivity of the amino group
Controlled Bromination1. Acetic Anhydride 2. Br₂ in Acetic Acid 3. Hydrolysis (H⁺ or OH⁻)Mono-substitution (mainly para-isomer) youtube.comReduced activation by protecting group
Regioselective BrominationN-halosulfonamides (e.g., N,N′-dibromo-N,N′-1,2-ethylene bis(p-toluenesulfonamide)) researchgate.netHigh regioselectivity (e.g., para-isomer)Steric and electronic properties of the reagent

Precursor Synthesis and Functional Group Transformations Leading to the Diamine Scaffold

The synthesis of the target molecule often involves constructing the diamine scaffold through a series of functional group transformations on a simpler aromatic precursor.

Nitration and Subsequent Reduction Pathways to Aromatic Amino Groups

A cornerstone of aniline synthesis is the nitration of an aromatic ring followed by the reduction of the nitro group. youtube.combeilstein-journals.org This two-step process is a reliable method for introducing amino groups onto a benzene ring.

Nitration : The electrophilic nitration of a benzene ring is typically achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction.

Reduction : The resulting nitroaromatic compound can then be reduced to the corresponding aniline. A wide variety of reagents are effective for this transformation, offering different levels of chemoselectivity. organic-chemistry.org Classical methods include the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). youtube.com More modern, metal-free methods have also been developed, such as the use of trichlorosilane (B8805176) (HSiCl3) with a tertiary amine or tetrahydroxydiboron. beilstein-journals.orgorganic-chemistry.org These methods are often milder and tolerate a broader range of functional groups. beilstein-journals.org

Alkylation and N-Methylation Strategies for Aniline Derivatives

Introducing the methyl group onto one of the nitrogen atoms of the diamine is a critical functionalization. N-alkylation of anilines can be challenging due to the potential for overalkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts.

Selective N-methylation can be achieved using several approaches. Traditional methods often employ methyl halides (e.g., methyl iodide) as alkylating agents. nih.gov However, these reagents are toxic, and controlling the reaction to obtain the mono-methylated product can be difficult. psu.edu

More sustainable and selective methods have gained prominence. These often involve the use of alcohols as alkylating agents in processes known as "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. acs.org For instance, anilines can be selectively N-methylated using methanol (B129727) in the presence of transition metal catalysts, such as those based on iridium (Ir) or ruthenium (Ru). nih.gov Another greener alternative is the use of dimethyl carbonate (DMC) as both a methylating agent and a solvent, which can provide high selectivity for N-monomethylation under catalytic conditions. nih.gov These methods are environmentally benign as they utilize less toxic reagents and often produce water as the only byproduct. rsc.org

Table 2: Selected N-Methylation Methods for Anilines
MethodMethylating AgentCatalyst/ConditionsAdvantagesReference
Traditional AlkylationMethyl Halides (e.g., CH₃I)Base (e.g., K₂CO₃)Well-established nih.gov
Catalytic MethylationMethanol (CH₃OH)NHC–Ir(III) or NHC–Ru(II) complexesGreen, high selectivity, uses inexpensive reagent nih.gov
Green MethylationDimethyl Carbonate (DMC)Cu–Zr Bimetallic NanoparticlesEnvironmentally benign, high selectivity nih.gov

Multi-Step Synthesis of Analogues and Derivatives Incorporating the 5-Bromo-N1-methylbenzene-1,2-diamine Moiety

The this compound scaffold is a valuable building block for constructing more complex molecules, such as pharmaceuticals and agrochemicals. researchgate.netnih.gov The two distinct amino groups (a primary amine and a secondary N-methylamine) provide differential reactivity, allowing for selective functionalization in subsequent synthetic steps.

The synthesis of analogues often involves leveraging the nucleophilicity of the amino groups to form new carbon-nitrogen bonds. For example, the diamine can be reacted with various electrophiles to build heterocyclic rings or append other functional moieties. The synthesis of structurally related compounds, such as 5-bromo-3-fluoro-N1-methylbenzene-1,2-diamine, demonstrates how additional substituents can be incorporated into the synthetic sequence to modulate the electronic and steric properties of the final molecule. achemblock.com General strategies for diamine synthesis, such as the nitrogen-directed azidation of C-C bonds, provide pathways to orthogonally protected diamines, which are versatile intermediates for creating a diverse library of derivatives. researchgate.netnih.gov These multi-step sequences allow for the systematic exploration of the chemical space around the core diamine structure, enabling the development of new compounds with tailored properties.

Catalytic Systems and Green Chemistry Approaches in the Synthesis of Substituted Diamines

The synthesis of substituted diamines, including halogenated and N-alkylated derivatives like this compound, has been significantly advanced by the development of sophisticated catalytic systems. These modern methodologies often align with the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of more environmentally benign reagents and conditions. Transition metal catalysis, particularly with palladium and copper, has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds essential in the synthesis of these aromatic diamines.

The construction of the N-methylated amine functionality on a brominated phenylenediamine scaffold can be approached through catalytic cross-coupling reactions. These reactions offer a significant improvement over classical methods that may require harsh conditions and stoichiometric reagents. Palladium-catalyzed amination, or Buchwald-Hartwig amination, stands out as a powerful tool for the formation of C-N bonds with a wide range of aryl halides and amines. Similarly, copper-catalyzed Ullmann-type couplings provide a complementary and often more cost-effective approach.

Green chemistry principles are increasingly integrated into these catalytic syntheses. This includes the use of water as a solvent, the development of recyclable catalysts, and the design of one-pot reactions that minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. For instance, the synthesis of substituted benzimidazoles, which are derived from o-phenylenediamines, has been achieved using green catalysts like water extract of papaya bark ash or in aqueous media, highlighting the potential for greener routes in related diamine syntheses. researchgate.netrsc.org

Below are detailed research findings on catalytic systems applicable to the synthesis of substituted diamines, with a focus on palladium and copper catalysts and the incorporation of green chemistry principles.

Palladium-Catalyzed Amination

Palladium-catalyzed amination is a versatile method for the synthesis of N-aryl and N-alkyl anilines from aryl halides. The synthesis of a compound like this compound could plausibly be achieved through the mono-amination of a dihaloarene precursor followed by methylation, or by the direct mono-N-methylation of a bromo-substituted o-phenylenediamine (B120857), though the latter can be challenging in terms of selectivity. A more likely route involves the palladium-catalyzed coupling of an appropriately protected bromo-diaminobenzene derivative with a methylating agent or the coupling of a brominated aniline derivative with a protected amine, followed by deprotection and methylation.

Key components of these catalytic systems include a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich phosphine ligands often showing superior performance.

Table 1: Representative Palladium-Catalyzed Systems for C-N Bond Formation

Catalyst/PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(dba)₂P(t-Bu)₃LiN(SiMe₃)₂Toluene80-110High
Pd₂(dba)₃BINAPNaOt-BuToluene100Good to Excellent
Pd(OAc)₂XPhosK₃PO₄Dioxane100-120High

This table presents generalized conditions for palladium-catalyzed amination of aryl halides. The specific yield and conditions would vary depending on the exact substrates used.

From a green chemistry perspective, recent advancements focus on developing catalysts that are active at lower temperatures and catalyst loadings. The use of aqueous ammonia (B1221849) in palladium-catalyzed reactions represents a greener alternative to organic amines, although it can present challenges with catalyst stability. organic-chemistry.org

Copper-Catalyzed Amination

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, is a historically significant reaction that has seen a resurgence with the development of new ligand systems. These reactions are often more economical than their palladium-catalyzed counterparts. The synthesis of N-substituted phenylenediamines can be achieved by coupling aryl halides with amines using a copper catalyst, a ligand, and a base.

Modern protocols often use ligands such as 1,10-phenanthroline (B135089) or various diamines to facilitate the reaction at lower temperatures than the traditional harsh conditions. Green aspects of copper catalysis include the use of copper nanoparticles, which can be recycled, and conducting reactions in greener solvents or even under solvent-free conditions. organic-chemistry.org For example, copper iodide (CuI) has been used as a catalyst with aqueous ammonia for the amination of aryl halides, avoiding the need for organic solvents and expensive ligands. organic-chemistry.orgresearchgate.net

Table 2: Representative Copper-Catalyzed Systems for C-N Bond Formation

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
CuI4-hydroxy-L-prolineK₂CO₃DMSO90-120Good
CuIBisaryl oxalic diamides-Aqueous NH₃105-120High
CuO/C--Protic polar solvent20-100High

This table illustrates general conditions for copper-catalyzed amination of aryl halides. The specific yield and conditions are substrate-dependent.

A study on the synthesis of p-phenylenediamine (B122844) (PPD) using a copper catalyst and liquid ammonia demonstrates a practical application of this methodology for producing diamines. researchgate.net Furthermore, a green synthesis of N,N-dimethyl-p-phenylenediamine has been reported using a CuO/C catalyst with hydrazine (B178648) hydrate, which produces nitrogen and water as byproducts, highlighting an environmentally friendly approach. google.com

Green Chemistry Approaches in Diamine Synthesis

The principles of green chemistry are being actively applied to the synthesis of aromatic diamines and related heterocyclic compounds. One-pot multicomponent reactions are particularly noteworthy as they increase atom economy and reduce waste by avoiding the isolation of intermediates. The synthesis of various heterocyclic compounds from o-phenylenediamine (OPDA) using green methodologies has been a focus of recent research. bohrium.com

These green approaches often involve:

Benign Solvents: Utilizing water or other environmentally friendly solvents. rsc.org

Recyclable Catalysts: Employing heterogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, that can be easily recovered and reused. bohrium.com

Alternative Energy Sources: Using microwave or ultrasonic irradiation to accelerate reactions and improve yields, often under solvent-free conditions. bohrium.com

Natural Catalysts: Exploring the use of naturally derived catalysts, such as papaya bark ash extract, for the synthesis of related benzimidazole (B57391) structures. researchgate.net

For instance, the synthesis of 2-substituted benzimidazoles from o-phenylenediamine has been achieved using a reusable metal-organic framework, MIL-53(Fe), under solvent-free conditions, showcasing a highly efficient and green protocol. chemmethod.com While this is for a downstream product of o-phenylenediamines, the principles are applicable to the synthesis of the diamine precursors as well.

Comprehensive Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring in 5-Bromo-N1-methylbenzene-1,2-diamine is considered electron-rich due to the strong electron-donating effects of the two amino groups. This high electron density makes the ring highly susceptible to electrophilic aromatic substitution, while generally rendering it unreactive towards nucleophilic aromatic substitution (SNAr).

Reactivity of the Bromine Atom in Aromatic Nucleophilic Substitution

The bromine atom on the aromatic ring of this compound is generally unreactive towards aromatic nucleophilic substitution (SNAr). This type of reaction typically requires the aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. msu.edu In this compound, the primary and secondary amine groups are potent electron-donating groups, which enrich the benzene ring with electron density. This high electron density repels incoming nucleophiles, thus deactivating the ring for SNAr reactions.

Consequently, direct displacement of the bromine atom by a nucleophile is energetically unfavorable under standard SNAr conditions. For such a substitution to occur, a different mechanism, such as a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination or Suzuki coupling), would be required. beilstein-journals.org

Reactivity Profiles of the Primary and Secondary Amine Functionalities

The primary (-NH2) and secondary (-NHCH3) amine groups are the most reactive sites of the molecule in many synthetic transformations. Their key chemical properties in this context are:

Nucleophilicity : The lone pair of electrons on the nitrogen atoms makes both groups effective nucleophiles. They readily react with a variety of electrophiles, including carbonyl compounds (aldehydes, ketones, carboxylic acids, and their derivatives) and alkyl halides. This nucleophilicity is the basis for their role in cyclization reactions.

Basicity : The amine groups are weakly basic and can be protonated by strong acids. This property can be used to modify their reactivity or solubility.

Directing Groups in Electrophilic Aromatic Substitution : As strong activating, ortho-, para-directing groups, they heavily influence the position of any further substitution on the aromatic ring. However, their primary role in the formation of heterocyclic compounds is as nucleophiles.

In the context of cyclization reactions, the two amine groups act as a dinucleophile, allowing for the formation of a second ring fused to the benzene ring.

Cyclization Reactions and Heterocyclic Compound Formation

The most significant application of this compound in organic synthesis is its use as a building block for various nitrogen-containing heterocyclic compounds. The ortho-disposition of the two amine groups is ideal for forming five-, seven-, or eight-membered rings.

Synthesis of Benzimidazole (B57391) Derivatives

This compound is a direct precursor to a range of substituted benzimidazoles. The formation of the benzimidazole ring system is one of the most common reactions for o-phenylenediamines. nih.govencyclopedia.pub The reaction typically involves condensation with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative). nih.govsemanticscholar.org

When reacting with an aldehyde (R-CHO), the mechanism proceeds through the following steps:

Nucleophilic attack by one of the amine groups on the aldehyde carbonyl, forming a hemiaminal intermediate.

Dehydration to form a Schiff base (imine).

Intramolecular nucleophilic attack by the second amine group on the imine carbon.

Aromatization of the newly formed imidazole (B134444) ring, typically through oxidation or elimination, to yield the stable benzimidazole product.

The presence of the N1-methyl group directs the final structure of the product. The resulting compound is a 6-bromo-1-methyl-substituted benzimidazole.

ReactantReagent (R-CHO)Product
This compoundFormaldehyde6-Bromo-1-methyl-1H-benzimidazole
This compoundBenzaldehyde (B42025)6-Bromo-1-methyl-2-phenyl-1H-benzimidazole

Formation of Imidazo[4,5-b]pyridine Derivatives

The synthesis of imidazo[4,5-b]pyridine derivatives requires a diaminopyridine as the starting material. mdpi.comuctm.edu The reaction of this compound, which is a benzenediamine, leads to benzimidazoles as described in the previous section, not imidazo[4,5-b]pyridines.

However, the underlying chemical principle—the condensation of an ortho-diamine with an electrophile to form a fused imidazole ring—is identical. For example, the analogous compound 5-bromo-2,3-diaminopyridine reacts with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This highlights the general utility of the diamine functionality in creating fused heterocyclic systems, where the nature of the aromatic core (benzene vs. pyridine) determines the final scaffold.

Formation of Eight-Membered Diazocine Scaffolds

This compound can be used to construct larger, eight-membered ring systems known as diazocines. Specifically, it can form dibenzo[b,f] nih.govmdpi.comdiazocine derivatives. This reaction involves the condensation of two molecules of the diamine with a suitable dielectrophile, or more commonly, the reaction of one molecule of the diamine with a benzene-based dielectrophile like phthalic anhydride (B1165640) or its derivatives.

A documented example using the parent compound, N1-methylbenzene-1,2-diamine, shows its reaction with dimethyl phthalate (B1215562) in the presence of a base like sodium hydride. nih.gov The reaction proceeds via a double nucleophilic acyl substitution, where each amine group attacks one of the ester functionalities. The intramolecular condensation results in the formation of a 5-methyl-5,12-dihydrodibenzo[b,f] nih.govmdpi.comdiazocine-6,11-dione. Applying this to the bromo-substituted analogue would yield the corresponding bromo-substituted diazocine-dione.

ReactantsProduct Scaffold
This compound + Dimethyl PhthalateBromo-5-methyl-5,12-dihydrodibenzo[b,f] nih.govmdpi.comdiazocine-6,11-dione

This synthesis demonstrates the capacity of the diamine to act as a flexible building block for the creation of complex, multi-ring systems with potential applications in materials science and medicinal chemistry. researchgate.net

Oxidative Transformations and Redox Chemistry

The oxidative behavior of phenylenediamines is a well-documented area of research, leading to a range of products depending on the oxidant and reaction conditions. While specific studies on the oxidative transformations of this compound are not extensively available in the reviewed literature, the reactivity of the broader class of phenylenediamines provides a strong basis for understanding its potential redox chemistry.

The oxidation of para-phenylenediamines (PPDs) is known to produce quinone derivatives. capes.gov.brresearchgate.netchim.it This transformation is of significant environmental and toxicological interest, as quinone species are often more reactive and can be implicated in adverse biological effects. researchgate.netchim.it The oxidation process for PPDs generally involves the initial formation of a quinonediimine, which can subsequently undergo hydrolysis to the corresponding quinone. researchgate.net Computational studies on the ozonation of N-substituted p-phenylenediamines have provided mechanistic insights, suggesting that ozone directly interacts with the aromatic ring. acs.org This interaction leads to hydroxylated intermediates which are then further oxidized to the hydroquinone (B1673460) and ultimately the quinone. acs.org

For ortho-phenylenediamines, such as this compound, the oxidation can also lead to quinone-like structures, although the reaction pathways can be more complex. The anodic oxidation of o-phenylenediamine (B120857) has been investigated using techniques like cyclic voltammetry, which shows that the process leads to the formation of soluble oligomers and self-sealing polymeric films. capes.gov.brresearchgate.net The initial step in the electrochemical oxidation is believed to be the formation of a radical cation. researchgate.net

While direct experimental evidence for the formation of a simple quinone from this compound is not detailed in the available literature, the established principles of phenylenediamine chemistry suggest that under appropriate oxidizing conditions, transformation to a quinone or quinone-imine derivative is a plausible outcome. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the aromatic ring would be expected to influence the redox potential and the stability of the resulting oxidized species.

A summary of oxidizing agents used for the transformation of related phenylenediamines is presented in Table 1.

Oxidizing AgentSubstrate ClassProduct TypeReference(s)
Ozone (O₃)N-substituted p-phenylenediaminesQuinones acs.org
Electrochemical (Anodic Oxidation)o-phenylenediamineOligomers/Polymers capes.gov.brresearchgate.net
tert-butyl hydroperoxideN,N'-substituted p-phenylenediaminesMonocation radicals, Dications researchgate.net
3-chloroperbenzoic acidN,N'-substituted p-phenylenediaminesNitroxide radicals researchgate.net
Lead dioxide (PbO₂)N,N'-substituted p-phenylenediaminesDehydrogenated products researchgate.net

Mechanistic Investigations of Key Transformations and Reaction Pathways

Mechanistic studies provide fundamental insights into the reactivity of a compound. For this compound, understanding its reaction pathways is crucial for its application in synthesis. Due to the limited specific research on this molecule, mechanistic discussions are primarily based on the well-established reactions of o-phenylenediamines.

One of the most characteristic reactions of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. chim.itresearchgate.netresearchgate.net This reaction is a cornerstone in the synthesis of this important class of heterocyclic compounds. The generally accepted mechanism for quinoxaline (B1680401) formation involves several key steps:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This step is often catalyzed by acid, which activates the carbonyl group towards attack. researchgate.net

Intermediate Formation: This initial attack leads to the formation of a hemiaminal intermediate.

Dehydration and Cyclization: The hemiaminal then undergoes dehydration to form an imine. Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon.

Final Dehydration: A final dehydration step from the cyclized intermediate results in the formation of the aromatic quinoxaline ring. researchgate.net

The regioselectivity of this reaction with unsymmetrically substituted o-phenylenediamines, like this compound, is influenced by the electronic effects of the substituents on the nucleophilicity of the two amino groups. thieme-connect.de The electron-donating N-methyl group is expected to enhance the nucleophilicity of the nitrogen atom it is attached to, while the primary amino group's nucleophilicity is also influenced by the electronic properties of the substituents on the benzene ring.

Electrochemical studies of o-phenylenediamine have shown that its anodic oxidation proceeds via the formation of radical cations, leading to oligomeric and polymeric structures. capes.gov.brresearchgate.net A similar pathway can be anticipated for this compound, where the initial single-electron transfer would generate a radical cation. The stability and subsequent reaction pathways of this radical cation would be modulated by the bromo and N-methyl substituents.

Computational studies, particularly using density functional theory (DFT), have become invaluable in elucidating reaction mechanisms. For instance, DFT studies on the ozonation of related p-phenylenediamines have challenged previous assumptions by showing that the initial attack of ozone is on the aromatic ring rather than the nitrogen atoms. acs.org Such computational approaches could provide precise mechanistic details for the transformations of this compound.

A summary of key reaction types and mechanistic features for related phenylenediamines is provided in Table 2.

Reaction TypeReactant(s)Key Mechanistic StepsProduct(s)Reference(s)
Quinoxaline Synthesiso-phenylenediamine, 1,2-dicarbonyl compoundAcid-catalyzed nucleophilic attack, dehydration, cyclizationQuinoxaline researchgate.netthieme-connect.de
Electrochemical Oxidationo-phenylenediamineFormation of radical cation, oligomerization/polymerizationSoluble oligomers, polymeric films capes.gov.brresearchgate.net
OzonationN-substituted p-phenylenediamine (B122844), OzoneElectrophilic attack on the aromatic ring, hydroxylation, oxidationQuinone acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 5-Bromo-N1-methylbenzene-1,2-diamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy:

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, specific chemical shifts (δ) and coupling constants (J) are indicative of the substituted benzene (B151609) ring and the methylamino group.

In a reported ¹H NMR spectrum in DMSO-d₆, the aromatic protons exhibit distinct signals. A doublet of doublets at δ 6.53 ppm (J = 8.1, 2.2 Hz) corresponds to the proton positioned between the bromo and amino groups. A doublet at δ 6.45 ppm (J = 8.1 Hz) is assigned to the proton adjacent to the methylamino group, while a doublet at δ 6.41 ppm (J = 2.2 Hz) is attributed to the proton situated between the bromo and the methylamino substituents. The methylamino proton appears as a quartet at δ 4.89 ppm (J = 5.1 Hz), and the primary amine protons are observed as a singlet at δ 4.61 ppm. The methyl protons of the N-methyl group are accounted for by a signal at δ 2.69 ppm. google.com

¹H NMR Spectroscopic Data for this compound in DMSO-d₆. google.com
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.53dd8.1, 2.2Aromatic CH
6.45d8.1Aromatic CH
6.41d2.2Aromatic CH
4.89q5.1NHCH₃
4.61s-NH₂
2.69s-NCH₃

¹³C NMR Spectroscopy:

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak:

In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Experimental data has shown a protonated molecular ion [M+H]⁺ at m/z 201 and 203, which corresponds to the calculated molecular weight of the compound.

Fragmentation Analysis:

A detailed experimental fragmentation analysis for this compound is not extensively documented in publicly available literature. However, based on the structure, potential fragmentation pathways would likely involve the loss of the methyl group, the amino group, or the bromine atom, leading to the formation of characteristic fragment ions that could be used to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.

Expected Vibrational Modes:

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:

N-H stretching vibrations of the primary and secondary amino groups, typically in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methyl group, usually appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching vibrations of the aromatic ring, which are expected in the 1450-1600 cm⁻¹ region.

N-H bending vibrations of the amino groups, typically observed around 1600 cm⁻¹.

C-N stretching vibrations for the aromatic amine, usually in the 1250-1360 cm⁻¹ range.

C-Br stretching vibration , which would appear in the fingerprint region of the spectrum, typically below 700 cm⁻¹.

A comprehensive search of scientific literature did not yield specific, experimentally determined IR or Raman spectral data for this compound.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

A thorough review of crystallographic databases and the scientific literature did not reveal any published single-crystal X-ray diffraction data for this compound. Therefore, detailed information on its solid-state structure and intermolecular interactions remains undetermined.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study on 5-Bromo-N1-methylbenzene-1,2-diamine would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.

From this optimized structure, a wealth of electronic properties can be calculated. These include the distribution of electron density, dipole moment, and atomic charges, which together govern the molecule's polarity and intermolecular interactions. While specific DFT studies on this compound are not available, research on substituted phenylenediamines frequently employs DFT to understand their geometries and electronic properties. researchgate.netdoi.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amine groups, indicating these are the probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO's location indicates the most probable sites for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be easily excited. nih.gov

A detailed FMO analysis would precisely map these orbitals and calculate the energy gap, providing a quantitative basis for understanding the molecule's reactivity in chemical synthesis.

Interactive Data Table: FMO Properties Data for this compound is not available in the cited literature. The table below is a template for the expected data from such a study.

Parameter Expected Value/Information Source
HOMO Energy (eV) Not Available
LUMO Energy (eV) Not Available
HOMO-LUMO Gap (ΔE) (eV) Not Available
Electron Donating Sites Localization map of HOMO Not Available

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different charge regions.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like the nitrogen atoms in the diamine) and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are often found around hydrogen atoms bonded to electronegative atoms (the N-H protons), making them sites for nucleophilic attack.

Green Regions: Represent neutral or non-polar areas.

For this compound, an MEP map would visualize the electron-rich nature of the amino groups and the electron-withdrawing effect of the bromine atom, providing a clear picture of its reactive sites. mdpi.com

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the supramolecular structure of molecules in the solid state (crystal packing) and in biological systems. An NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, identifies and characterizes these weak interactions.

In a theoretical study of this compound, NCI analysis would be used to predict how individual molecules interact with each other. The primary amine (-NH2) and secondary amine (-NHCH3) groups are strong hydrogen bond donors and acceptors. Therefore, NCI analysis would likely reveal strong intermolecular N-H···N hydrogen bonding, which would be a dominant factor in its crystal structure. The analysis would also identify weaker C-H···π and van der Waals interactions. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations typically model a molecule in a vacuum at absolute zero, Molecular Dynamics (MD) simulations provide insight into its behavior over time at finite temperatures, often in the presence of a solvent. MD simulations model the movements and interactions of atoms by solving Newton's equations of motion.

For this compound, an MD simulation would:

Explore Conformational Space: Analyze the rotation around single bonds, such as the C-N bond of the methylamino group, to identify the most stable and populated conformations in solution.

Study Solvent Effects: Simulate the molecule in a solvent like water or ethanol to understand how solvent molecules arrange around it (the solvation shell) and how they influence its structure and dynamics through hydrogen bonding and other interactions. tandfonline.com

Quantum-Chemical Methods for Energetic and Spectroscopic Property Predictions

Beyond DFT, other quantum-chemical methods can be used to predict energetic and spectroscopic properties with high accuracy. For instance, time-dependent DFT (TD-DFT) is a standard method for predicting electronic absorption spectra (UV-Vis). A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* transitions in the aromatic ring). mdpi.com

Furthermore, computational methods can predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies corresponding to different bond stretches and bends, a theoretical spectrum can be generated. This computed spectrum is invaluable for interpreting and assigning the peaks observed in experimental spectroscopic data. chemicalbook.com

Interactive Data Table: Predicted Spectroscopic Properties Data for this compound is not available in the cited literature. The table below is a template for the expected data from such a study.

Property Predicted Value Source
λmax (UV-Vis) (nm) Not Available
Key IR Frequencies (cm⁻¹) for N-H, C-N, C-Br stretches Not Available
¹H NMR Chemical Shifts (ppm) for aromatic and amine protons Not Available

Molecular Docking Studies for Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

If this compound were to be investigated as a precursor for a biologically active compound, molecular docking would be employed to predict its binding affinity and mode of interaction with a specific protein target. The docking simulation calculates a "docking score," which estimates the binding energy, and reveals key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. researchgate.netnih.gov While no docking studies have been published for this specific diamine, the methodology is widely applied to similar molecular scaffolds to explore their potential as inhibitors for various enzymes. tandfonline.com

Strategic Applications in Organic Synthesis

Role as Versatile Intermediates for Complex Molecule Construction

The strategic placement of reactive sites on 5-Bromo-N1-methylbenzene-1,2-diamine renders it a highly valuable intermediate in multi-step organic synthesis. The presence of two distinct nucleophilic amino groups allows for sequential and regioselective reactions. The primary amine is generally more reactive than the N-methylated secondary amine, enabling chemists to introduce different functionalities in a controlled manner.

Furthermore, the bromine atom serves as a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes, but is not limited to, well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This trifecta of reactive sites—the two amino groups and the bromine atom—provides a high degree of modularity, allowing for the systematic elaboration of the benzene (B151609) core to build intricate and highly functionalized molecules. This versatility is crucial in the synthesis of complex natural products, pharmaceutical intermediates, and other high-value organic compounds where precise control over molecular architecture is paramount.

Precursors for Diverse Nitrogen-Containing Heterocyclic Systems

One of the most significant applications of this compound is its role as a precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The 1,2-diamine motif is a classic synthon for the construction of five- and six-membered rings fused to the benzene core.

The condensation of this compound with 1,2-dicarbonyl compounds, or their synthetic equivalents, provides a straightforward and efficient route to substituted quinoxalines . The reaction typically proceeds under mild conditions and offers a high degree of control over the substitution pattern of the resulting heterocyclic system. The bromine and methyl substituents on the benzene ring are carried through the cyclization, yielding functionalized quinoxalines that can be further modified.

Similarly, reaction with carboxylic acids, aldehydes, or their derivatives leads to the formation of benzimidazoles . The N-methyl group on the starting diamine results in the formation of 1-methylbenzimidazole (B167850) derivatives. The bromine atom at the 5-position of the benzimidazole (B57391) ring system remains available for subsequent functionalization, making these products valuable intermediates for the synthesis of more complex heterocyclic structures with potential biological activity.

The inherent reactivity of the diamine also allows for its use in the synthesis of other heterocyclic systems, such as phenazines , through condensation reactions with appropriate diketones. The ability to readily form these fused heterocyclic systems makes this compound a cornerstone in heterocyclic chemistry.

Contributions to the Synthesis of Compounds with Potential in Material Science (e.g., Dyes and Pigments)

The structural features of this compound also lend themselves to the synthesis of functional organic materials, including dyes and pigments. The aromatic diamine core can be incorporated into larger conjugated systems, which is a key characteristic of many organic chromophores.

Exploration of Biological and Environmental Interactions

Modulation of Cellular Signaling Pathways

As with enzyme interactions, there is a notable absence of specific studies on the effects of 5-Bromo-N1-methylbenzene-1,2-diamine on cellular signaling pathways in the current body of scientific research. The potential for this compound to influence intracellular communication, such as kinase cascades or second messenger systems, has not been reported.

Environmental Occurrence, Fate, and Transformation of Related Aromatic Diamines

While data specific to this compound is scarce, broader research into the class of aromatic amines and diamines provides insight into their environmental behavior. These compounds are recognized as environmental contaminants due to their widespread use in manufacturing and their potential for formation from the degradation of other chemicals. nih.govacs.org Major sources of aromatic amines in the environment include effluents from industries producing dyes, pesticides, polymers, and pharmaceuticals, as well as emissions from diesel exhaust and tobacco smoke. researchgate.netimrpress.com

Aromatic amines have been detected and quantified in various environmental settings, confirming their distribution across different compartments. Aquatic ecosystems are considered a major sink for these compounds. imrpress.comnih.gov

Aquatic Systems : Studies have identified aromatic amines in surface water, groundwater, and drinking water, with concentrations varying significantly from nanograms per liter (ng/L) to milligrams per liter (mg/L), particularly in industrial wastewater. nih.gov Sediments in rivers and harbors often act as reservoirs for these compounds, with studies in the United States finding concentrations of total aromatic amines ranging from 10.2 to 1810 ng/g (dry weight). nih.gov Aniline (B41778) and 4-chloroaniline (B138754) are among the compounds frequently detected in sediments. acs.orgnih.gov Advanced analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are employed to separate and identify these compounds and their derivatives in aqueous samples. tandfonline.com

Atmosphere : Amines, including aromatic variants, are present in the atmosphere as trace gases. researchgate.net Biogenic diamines, such as putrescine and cadaverine, have been measured in forest atmospheres, where they are emitted by plants and are believed to contribute to the formation of new atmospheric particles. acs.orgnih.gov Their concentrations can exhibit diurnal variations, suggesting photochemical decomposition during daylight hours. acs.org

The following table summarizes the detection of related aromatic amines in different environmental compartments.

Detection of Aromatic Diamines in Environmental Samples

Compound Class Detected Compounds (Examples) Environmental Compartment Concentration Range
Aromatic Amines Aniline, o-Anisidine, 4-Chloroaniline Sediment (U.S. Water Bodies) 10.2 to 1810 ng/g (dry wt)
Aromatic Diamines Toluidines, p-Phenylenediamines Industrial Wastewater Not specified

Aromatic diamines can be introduced into the environment not only through direct release but also as transformation products of other synthetic compounds. nih.gov They can undergo further chemical changes through processes like oxidation and photolysis. tandfonline.com

Formation from Precursors : A significant environmental pathway for aromatic amines is the degradation of widely used pesticides and herbicides. For example, herbicides like alachlor (B1666766) and metolachlor (B1676510) can degrade to form 2,6-diethylaniline (B152787) and 2-ethyl-6-methylaniline, respectively. nih.gov Similarly, the herbicide diuron (B1670789) can release 3,4-dichloroaniline (B118046) into the environment. nih.gov

Degradation and Transformation : Once in the environment, aromatic diamines themselves are subject to transformation. The photolysis of para-toluenediamine in aqueous solutions has been shown to generate up to 28 different chromatographic signals, indicating a complex degradation pathway. tandfonline.com The oxidation of p-phenylenediamine (B122844) (PPD) can result in the formation of dimers, trimers, and polymers through oxidative coupling. tandfonline.com Other identified transformation products for aryldiamines include benzoquinones, aromatic nitro compounds, and azobenzenes. tandfonline.com

The table below details examples of precursor compounds and the aromatic amines they transform into.

Formation of Aromatic Amines from Precursor Compounds

Precursor Compound Compound Class Resulting Aromatic Amine
Alachlor Herbicide 2,6-Diethylaniline
Metolachlor Herbicide 2-Ethyl-6-methylaniline
Diuron Herbicide 3,4-Dichloroaniline
Propanil Herbicide 3,4-Dichloroaniline

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-N1-methylbenzene-1,2-diamine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves alkylation of benzene-1,2-diamine derivatives. For example, substituting 1-bromopropane with brominated reagents in ethanol/pyridine under reflux for 6 hours (as demonstrated for analogous compounds) . Optimization includes adjusting solvent polarity, reaction temperature, and stoichiometry of the brominating agent. Purity (>95%) can be achieved via column chromatography or recrystallization, as seen in related diamine syntheses .

Q. How can researchers verify the structural integrity and purity of synthesized this compound?

  • Analytical Tools :

  • NMR : Confirm substitution patterns (e.g., aromatic protons, methyl group integration).
  • IR : Identify NH stretching bands (~3350-3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Melting Point : Compare observed values (e.g., 63–64°C for 5-Bromo-3-methylbenzene-1,2-diamine) with literature data .
  • Mass Spectrometry : Validate molecular weight (e.g., 201.06 g/mol for the unprotonated form) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust, as diamines often form hazardous aerosols. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation, based on safety data for N-methylbenzene-1,2-diamine analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methyl substituents influence the reactivity of this compound in coordination chemistry?

  • Mechanistic Insight : The bromo group acts as an electron-withdrawing substituent, potentially enhancing the Lewis basicity of the amino groups. Steric hindrance from the methyl group may restrict access to metal centers, as observed in trans-cyclopentane-1,2-diamine ligand systems . Computational modeling (DFT) can predict coordination geometries and binding energies.

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound derivatives?

  • Data Validation :

  • Purity Analysis : Use HPLC or GC to rule out impurities causing discrepancies .
  • Polymorphism Screening : Perform X-ray crystallography to identify crystal packing variations, as seen in benzene-1,2-diamine salts .
  • Solvent Effects : Solubility differences may arise from solvent polarity (e.g., water vs. ethanol) .

Q. How can this compound serve as a precursor for bioactive or functional materials?

  • Applications :

  • Pharmaceuticals : Functionalize via Schiff base formation (e.g., with aldehydes) to create antimicrobial agents, as demonstrated for cyclohexane-1,2-diamine derivatives .
  • Polymer Chemistry : Incorporate into polyimides for thermally stable films, leveraging methods from chlorinated diamine syntheses .
  • Catalysis : Design chiral ligands by modifying the diamine backbone, inspired by trans-cyclohexane-1,2-diamine applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.